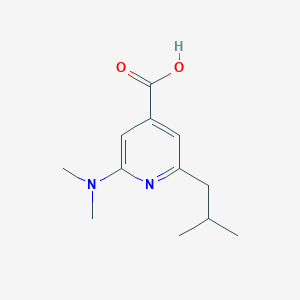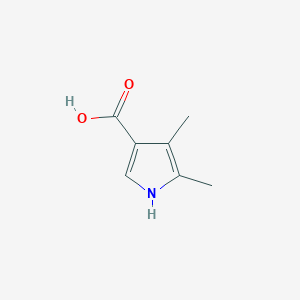
6-Amino-3-hydroxy-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a benzene ring. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group.
Hydroxylation: Introduction of a hydroxyl group to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: Introducing hydroxyl groups under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
6-Amino-3-hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to altered biochemical pathways.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Antibacterial Activity: The amino group can interact with bacterial cell walls, disrupting their integrity and function
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Hydroxy-6-methylbenzoic acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
6-amino-3-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
Clave InChI |
LUKYCINAIDJTQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)


![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)



![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)



![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)

